N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide
Description
N-[2-(4-Acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 3-chloro group, a benzenesulfonyl moiety, and a 4-acetylpiperazine ring. The compound’s structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c1-15(26)24-10-12-25(13-11-24)21(28)20(31(29,30)18-8-3-2-4-9-18)23-19(27)16-6-5-7-17(22)14-16/h2-9,14,20H,10-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDMGLBNZAQVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the chlorobenzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine- and benzamide-containing derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and reported bioactivities:
Table 1: Structural and Functional Comparison of N-[2-(4-Acetylpiperazin-1-yl)-1-(Benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide and Analogues
Key Structural and Functional Differences
Piperazine Substitutions :
- The 4-acetyl group in the target compound contrasts with ethyl, methyl, or chlorophenyl substituents in analogs. Acetylation may reduce basicity, improving blood-brain barrier penetration or metabolic stability .
- 4-Chlorophenylpiperazine () is associated with serotonin receptor modulation in other studies, though activity here is unspecified .
Benzamide Modifications :
- The 3-chloro substituent aligns with compound 4 in , which exhibited strong antimicrobial activity, suggesting halogenation enhances target binding .
- Benzenesulfonyl group (target compound) vs. sulfonamide (): Sulfonyl groups increase polarity and may influence solubility or protein binding .
The acetyl group balances polarity and stability .
Hypothetical Bioactivity
- Antimicrobial Potential: The 3-chlorobenzamide moiety mirrors active azetidinone derivatives (), suggesting possible Gram-positive or fungal activity .
- Anticancer Applications : Benzothiazole analogs () and sulfonamide-containing compounds () indicate relevance in oncology, though target specificity requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
